molecular formula C5H7F2NO2 B597629 1-Amino-3,3-difluorocyclobutanecarboxylic acid CAS No. 1225532-86-4

1-Amino-3,3-difluorocyclobutanecarboxylic acid

Cat. No.: B597629
CAS No.: 1225532-86-4
M. Wt: 151.113
InChI Key: KSCVQJSNYDFHOT-UHFFFAOYSA-N
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Description

1-Amino-3,3-difluorocyclobutanecarboxylic acid is a fluorinated analogue of 1-aminocyclobutane-1-carboxylate. This compound is notable for its unique structure, which includes a cyclobutane ring with two fluorine atoms and an amino group. It has a molecular weight of 151.11 g/mol and is often used in various scientific research applications due to its distinctive properties .

Preparation Methods

The synthesis of 1-Amino-3,3-difluorocyclobutanecarboxylic acid typically involves multiple steps. . The final product is obtained after several purification steps. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

1-Amino-3,3-difluorocyclobutanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol.

    Substitution: The fluorine atoms in the cyclobutane ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Amino-3,3-difluorocyclobutanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Comparison with Similar Compounds

1-Amino-3,3-difluorocyclobutanecarboxylic acid can be compared with other similar compounds, such as:

The unique combination of the amino group and fluorine atoms in this compound makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-amino-3,3-difluorocyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO2/c6-5(7)1-4(8,2-5)3(9)10/h1-2,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCVQJSNYDFHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679138
Record name 1-Amino-3,3-difluorocyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225532-86-4
Record name 1-Amino-3,3-difluorocyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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